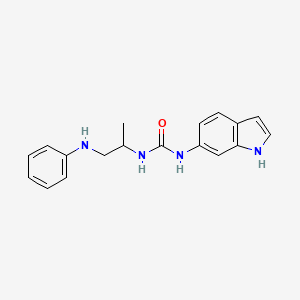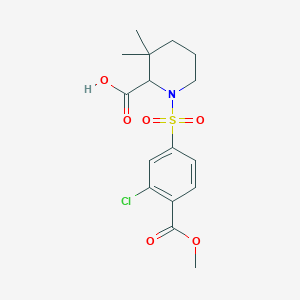
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea typically involves the reaction of aniline derivatives with isocyanates or carbamates under controlled conditions. One common method is the reaction of 1-anilinopropan-2-amine with 1H-indol-6-yl isocyanate in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or indole moieties, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
相似化合物的比较
Similar Compounds
1-(1-anilinopropan-2-yl)-3-(1H-indol-5-yl)urea: A similar compound with a different position of the indole moiety.
1-(1-anilinopropan-2-yl)-3-(1H-indol-7-yl)urea: Another derivative with a different indole position.
1-(1-anilinopropan-2-yl)-3-(1H-indol-3-yl)urea: A compound with the indole moiety at the 3-position.
Uniqueness
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs. The position of the indole moiety can significantly influence the compound’s interaction with molecular targets and its overall efficacy in various applications.
属性
IUPAC Name |
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13(12-20-15-5-3-2-4-6-15)21-18(23)22-16-8-7-14-9-10-19-17(14)11-16/h2-11,13,19-20H,12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWVXMXQPZQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1)NC(=O)NC2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)-2-hydroxypropyl]-5-methyl-1H-indazole-7-carboxamide](/img/structure/B7428186.png)
![4-[4-[Methyl-(4-methylsulfonylphenyl)sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B7428195.png)
![N-[2-(dimethylamino)phenyl]-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7428201.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-hydroxy-N-[4-(trifluoromethylsulfinyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7428204.png)
![4-[(4-Chloro-5-methoxycarbonyl-3-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7428212.png)
![5-chloro-4-N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]pyrimidine-4,6-diamine](/img/structure/B7428218.png)
![Methyl 4-[(3,5-difluoro-4-hydroxybenzoyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7428233.png)
![1-[4-[3-(Difluoromethoxy)azetidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B7428240.png)
![1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea](/img/structure/B7428257.png)
![Methyl 4-[[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7428259.png)

![N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7428269.png)
![5-Ethyl-4-methyl-2-[3-(4-methylpyrazol-1-yl)propanoylamino]thiophene-3-carboxamide](/img/structure/B7428276.png)
![ethyl N-[4-(1H-indol-6-ylcarbamoylamino)phenyl]carbamate](/img/structure/B7428278.png)
